molecular formula C20H27NO3 B1676928 Namoxyrate CAS No. 1234-71-5

Namoxyrate

Número de catálogo B1676928
Número CAS: 1234-71-5
Peso molecular: 329.4 g/mol
Clave InChI: SNUBSRMFCPAKSI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Namoxyrate is a biochemical.

Propiedades

IUPAC Name

2-(dimethylamino)ethanol;2-(4-phenylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2.C4H11NO/c1-2-15(16(17)18)14-10-8-13(9-11-14)12-6-4-3-5-7-12;1-5(2)3-4-6/h3-11,15H,2H2,1H3,(H,17,18);6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUBSRMFCPAKSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O.CN(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00924494
Record name 2-([1,1'-Biphenyl]-4-yl)butanoic acid--2-(dimethylamino)ethan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00924494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Namoxyrate

CAS RN

1234-71-5
Record name Namoxyrate [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001234715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-([1,1'-Biphenyl]-4-yl)butanoic acid--2-(dimethylamino)ethan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00924494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NAMOXYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38IDB6L05D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Namoxyrate
Reactant of Route 2
Namoxyrate
Reactant of Route 3
Reactant of Route 3
Namoxyrate
Reactant of Route 4
Namoxyrate
Reactant of Route 5
Namoxyrate
Reactant of Route 6
Reactant of Route 6
Namoxyrate

Citations

For This Compound
72
Citations
A COHEN, DA CORGILL, W ABRUZZI… - The Journal of New …, 1966 - Wiley Online Library
… Each of the three principal investigators evaluated 100 patients rccoiving namoxyrate and 100 receiving d-propoxyphonc. … V' The results of this study show that namoxyrate …
Number of citations: 3 accp1.onlinelibrary.wiley.com
JF Emele, JE Shanaman - Archives Internationales de …, 1967 - europepmc.org
Analgesic acitivity of namoxyrate (2-[4-biphenylyl] butyric acid 2-dimethylaminoethanol salt). - Abstract - Europe PMC … Analgesic acitivity of namoxyrate (2-[4-biphenylyl] butyric acid 2-dimethylaminoethanol …
Number of citations: 19 europepmc.org
A COHEN, EA DeFELICE - The Journal of New Drugs, 1965 - Wiley Online Library
Materials and Methods Research Drugs. The medications used were asl) irin(Acetylsalicyhic Acid, USP), 600 mg.; namrioxyrate, 300 mg.; codeine (Codeine Phosphate, USP), 60 mg.; …
Number of citations: 4 accp1.onlinelibrary.wiley.com
JA Rider, EA DeFelice, EJ Puletti… - Current therapeutic …, 1965 - pubmed.ncbi.nlm.nih.gov
Double-blind comparison of effects of aspirin and namoxyrate on pH of gastric secretions, fecal blood loss, serum iron, and iron-binding capacity in normal volunteers Double-blind …
Number of citations: 8 pubmed.ncbi.nlm.nih.gov
CW Denko, EA DeFelice, J Shaffer - Current Therapeutic Research …, 1965 - europepmc.org
Namoxyrate in rheumatic disorders. - Abstract - Europe PMC … Namoxyrate in rheumatic disorders. …
Number of citations: 7 europepmc.org
DA Corgill, CW Ligon… - … research, clinical and …, 1965 - pubmed.ncbi.nlm.nih.gov
DOUBLE-BLIND COMPARISON OF NAMOXYRATE, CODEINE, ASPIRIN, AND PLACEBO DOUBLE-BLIND COMPARISON OF NAMOXYRATE, CODEINE, ASPIRIN, AND PLACEBO …
Number of citations: 7 pubmed.ncbi.nlm.nih.gov
JR Bergen, O Resnick, EA DeFelice… - … Research, Clinical and …, 1965 - europepmc.org
Characteristics of the circulatory transport of C-14-labeled namoxyrate. - Abstract - Europe PMC … Characteristics of the circulatory transport of C-14-labeled namoxyrate. …
Number of citations: 4 europepmc.org
A Cohen, EA DeFelice, CR Beber… - Current Therapeutic …, 1965 - europepmc.org
Evaluation of namoxyrate in the treatment of geriatric arthritics. - Abstract - Europe PMC … Evaluation of namoxyrate in the treatment of geriatric arthritics. …
Number of citations: 4 europepmc.org
FJ Dicarlo, CB Coutinho, LJ Haynes… - … de Pharmacodynamie et …, 1967 - europepmc.org
Metabolism of namoxyrate by the rat. - Abstract - Europe PMC … Metabolism of namoxyrate by the rat. …
Number of citations: 2 europepmc.org
O Resnick, D EA, H FREEMAN - Current Therapeutic Research …, 1965 - europepmc.org
THE METABOLISM OF NAMOXYRATE CONTAINING ISOTOPIC CARBON IN MAN. - Abstract - Europe PMC … THE METABOLISM OF NAMOXYRATE CONTAINING ISOTOPIC …
Number of citations: 2 europepmc.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.